Taxilluside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taxilluside A involves the extraction from the natural source, Taxillus chinensis. The branches and leaves of the plant are typically subjected to solvent extraction, followed by chromatographic separation techniques to isolate the compound .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
Taxilluside A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Mechanism of Action
Taxilluside A exerts its effects primarily through the inhibition of calcium concentration in myocardial cells. This is achieved by interfering with calcium signaling pathways, which are crucial for various cellular functions . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with calcium channels and transporters .
Comparison with Similar Compounds
Taxilluside A is one of several hemiterpenoid derivatives isolated from Taxillus chinensis. Other similar compounds include:
- Taxilluside B
- Taxilluside C
- Taxilluside D
These compounds share similar structural features but may differ in their specific bioactivities and mechanisms of action . This compound is unique due to its specific inhibitory activity on calcium concentration in myocardial cells, which distinguishes it from its analogs .
Properties
Molecular Formula |
C18H24O10 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methylbut-3-en-2-yloxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C18H24O10/c1-4-18(2,3)28-17-15(24)14(23)13(22)11(27-17)7-26-16(25)8-5-9(19)12(21)10(20)6-8/h4-6,11,13-15,17,19-24H,1,7H2,2-3H3/t11-,13-,14+,15-,17+/m1/s1 |
InChI Key |
ATAVXNWANYBNHL-AQFIFQLPSA-N |
Isomeric SMILES |
CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Canonical SMILES |
CC(C)(C=C)OC1C(C(C(C(O1)COC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O |
Origin of Product |
United States |
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